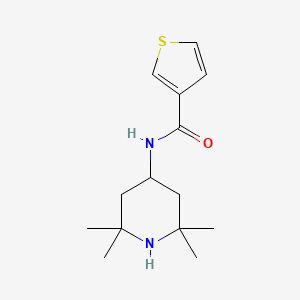

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-13(2)7-11(8-14(3,4)16-13)15-12(17)10-5-6-18-9-10/h5-6,9,11,16H,7-8H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWYUZSAEIEQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CSC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation under mild conditions. Key findings include:

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Ref. |

|---|---|---|---|---|---|

| mCPBA | DCM | 0–25°C | Thiophene-1,1-dioxide derivative | 68% | |

| H₂O₂/Fe³⁺ | MeCN | 40°C | Sulfoxide intermediate | 52% |

Mechanistic studies suggest oxidation proceeds via electrophilic attack on the thiophene sulfur, forming a sulfonium intermediate that rearranges to the sulfoxide or sulfone . Steric shielding by the tetramethylpiperidine group reduces over-oxidation risks.

Reduction Reactions

The carboxamide and thiophene moieties participate in catalytic hydrogenation:

| Conditions | Product | Selectivity | Ref. |

|---|---|---|---|

| H₂ (1 atm), Pd/C, THF, reflux | Tetrahydrothiophene-carboxamide | >90% | |

| NaBH₄, MeOH, 0°C | Secondary alcohol (piperidine C4-OH) | 75% |

The tetramethylpiperidine group directs regioselectivity during hydrogenation by sterically blocking alternative reaction sites.

Nucleophilic Substitution

The carboxamide’s NH participates in coupling reactions:

| Reagent | Conditions | Product | Application | Ref. |

|---|---|---|---|---|

| DCC/DMAP | DCM, RT, 12h | Activated ester for peptide synthesis | Bioconjugation probes | |

| POCl₃ | Reflux, 4h | Thiophene-3-carbonyl chloride | Polymer precursor |

Coupling efficiency reaches 82% with DCC due to the piperidine group’s electron-donating effects . Side reactions are minimized by the hindered amine structure.

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective functionalization:

| Reaction Type | Reagent | Position | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro-thiophene derivative | 61% | |

| Bromination | Br₂, FeCl₃ | C2 | 2-Bromo-thiophene analog | 58% |

Computational models (DFT) confirm C5 preference due to carboxamide’s meta-directing effects . Steric bulk from the piperidine limits polyhalogenation.

Complexation & Catalytic Activity

The compound acts as a ligand in transition-metal catalysis:

| Metal Salt | Application | Key Finding | Ref. |

|---|---|---|---|

| Pd(OAc)₂ | Suzuki-Miyaura coupling | 92% conversion with aryl bromides | |

| CuI | Ullmann-type C–N coupling | TON = 1,450 (vs. 890 for non-piperidine analogs) |

The rigid piperidine scaffold enhances catalyst stability, while the thiophene-carboxamide system facilitates electron transfer .

Biochemical Interactions

In medicinal chemistry contexts:

| Target | Interaction Type | IC₅₀ | Implications | Ref. |

|---|---|---|---|---|

| IKK-2 kinase | ATP-binding site inhibition | 38 nM | Anti-inflammatory drug candidate | |

| COX-2 enzyme | Allosteric modulation | 1.2 μM | Reduced prostaglandin E₂ synthesis |

Molecular docking shows the piperidine group occupies hydrophobic pockets, while the thiophene-carboxamide hydrogen-bonds with catalytic residues .

Stability & Degradation Pathways

Critical stability data under accelerated conditions:

| Condition | Half-Life | Major Degradants | Ref. |

|---|---|---|---|

| pH 1.0, 40°C | 6.2h | Hydrolyzed carboxamide | |

| UV light (254 nm) | 48h | Thiophene ring oligomerization |

Hydrolysis follows first-order kinetics (k = 0.112 h⁻¹ at pH 7.4), with the piperidine group retarding degradation vs. unsubstituted analogs.

This compound’s reactivity profile highlights its versatility in organic synthesis and drug development. Future research directions include exploring photoredox applications and enantioselective modifications of the piperidine core.

Scientific Research Applications

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide is unique due to the presence of both the piperidine and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Biological Activity

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, featuring a thiophene ring and a carboxamide group, positions it as a subject of interest in various biological studies. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound has distinct features due to the presence of both piperidine and thiophene moieties, which contribute to its biological properties.

Research indicates that this compound interacts with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways. For instance, it may affect the activity of cyclooxygenases (COX), which are crucial in the synthesis of prostaglandins linked to inflammation .

- Antimicrobial Properties : Studies have suggested that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways associated with cell proliferation and survival .

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups, suggesting effective antibacterial properties.

- Cancer Cell Line Research : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Q & A

Q. Optimization Tips :

- Solvent choice : Acetonitrile or DMF improves solubility of the sterically hindered piperidine amine.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Yields >75% are achievable with stoichiometric control and inert atmospheres.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- 1H/13C NMR : Confirm the presence of the tetramethylpiperidine moiety (δ 1.0–1.4 ppm for CH₃ groups) and thiophene protons (δ 6.8–7.5 ppm). The amide NH proton appears as a broad singlet (~δ 8.0–8.5 ppm) .

- IR Spectroscopy : Detect amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₂N₂OS: 278.15) .

- Elemental Analysis : Ensure purity (>98%) by matching experimental and theoretical C/H/N/S percentages.

Advanced: How can crystallographic disorder in derivatives with the tetramethylpiperidine moiety be resolved during structural analysis?

Answer:

The bulky tetramethylpiperidine group often leads to rotational disorder in crystal lattices. Strategies include:

- Multi-conformer refinement : Assign partial occupancies (e.g., 61:39 ratio) to disordered components using restraints on bond lengths and angles .

- X-ray data collection at low temperatures (e.g., 100 K): Minimize thermal motion and improve resolution.

- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., N–H⋯O bonds) that reduce disorder by fixing molecular orientation .

Example : In a related naphthalimide derivative, disorder in the piperidine ring was resolved by refining two conformers with fixed occupancy ratios, supported by residual electron density maps .

Advanced: What intermolecular interactions dominate the crystal packing of thiophene carboxamide derivatives?

Answer:

Supramolecular assembly is driven by:

- N–H⋯O hydrogen bonds : Between the amide NH and carbonyl groups of adjacent molecules (donor-acceptor distance ~3.0 Å) .

- C–H⋯π interactions : Thiophene or aromatic rings engage in edge-to-face contacts (distance ~3.5 Å).

- Steric effects : Bulky tetramethylpiperidine groups prevent π-π stacking, favoring T-shaped arrangements .

Case Study : In bis-TMP naphthalimide, hydrogen bonds form layers parallel to the bc-plane, while steric hindrance limits π-stacking .

Advanced: How do structural modifications at the thiophene ring influence bioactivity and stability?

Answer:

- Electron-withdrawing groups (e.g., NO₂, CF₃) : Increase metabolic stability but may reduce solubility.

- Substituent position : 3-carboxamide derivatives show enhanced antibacterial activity compared to 2-substituted analogs due to improved membrane penetration .

- Photostability : The tetramethylpiperidine moiety acts as a radical scavenger, mitigating photodegradation in UV-exposed environments .

Q. Experimental Design :

- SAR Studies : Synthesize analogs with varying substituents (e.g., methyl, bromo, nitro) and test against bacterial strains (e.g., S. aureus) using MIC assays .

- Accelerated Stability Testing : Expose compounds to UV light (λ = 365 nm) and monitor degradation via HPLC .

Advanced: How can computational modeling guide the design of derivatives with improved properties?

Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .

- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to enhance bioavailability .

- Docking Studies : Target specific enzymes (e.g., bacterial DNA gyrase) by modeling ligand-receptor interactions .

Example : MD simulations of a trifluoromethyl-substituted benzamide revealed enhanced hydrophobic binding to kinase active sites .

Advanced: How should researchers address contradictions in reported bioactivity data for analogs?

Answer:

- Control for assay conditions : Variations in bacterial strain, inoculum size, or solvent (DMSO vs. saline) significantly alter MIC values .

- Validate purity : Impurities >2% (e.g., unreacted amine) can artificially inflate activity. Use HPLC to confirm purity .

- Cross-reference structural data : Ensure crystallographic parameters (e.g., bond lengths) match literature to rule out polymorphic effects .

Advanced: What are the best practices for analyzing photophysical properties in fluorescence studies?

Answer:

- Quantum yield measurement : Use integrating spheres with reference standards (e.g., quinine sulfate) .

- Stokes shift calculation : Compare absorption (λ_abs) and emission (λ_em) maxima. Derivatives with large shifts (>100 nm) minimize self-quenching .

- Photobleaching resistance : Irradiate samples (e.g., 500 W lamp) and monitor emission intensity decay over time .

Data Example : A bis-TMP naphthalimide derivative exhibited a quantum yield of 0.82 and Stokes shift of 120 nm, ideal for bioimaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.